molecular formula C10H14N4O2 B15302768 5-(4-Methyl-1-piperazinyl)-2-pyrimidinecarboxylic acid

5-(4-Methyl-1-piperazinyl)-2-pyrimidinecarboxylic acid

Cat. No.: B15302768
M. Wt: 222.24 g/mol
InChI Key: TWPNKYLYVYXTHF-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)pyrimidine-2-carboxylic acid: is a heterocyclic organic compound that features a pyrimidine ring substituted with a carboxylic acid group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperazine under basic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a lead compound in the development of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the pharmaceutical industry, 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid is used in the development of new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical trials.

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 4-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness: 5-(4-Methylpiperazin-1-yl)pyrimidine-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylpiperazine moiety. This combination of functional groups provides distinct chemical properties and biological activities, making it a valuable compound in research and drug development.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)8-6-11-9(10(15)16)12-7-8/h6-7H,2-5H2,1H3,(H,15,16)

InChI Key

TWPNKYLYVYXTHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=C(N=C2)C(=O)O

Origin of Product

United States

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